5-Bromo-1-(phenylmethyl)-1H-indazole

Lipophilicity Drug design CNS penetration

5-Bromo-1-(phenylmethyl)-1H-indazole (CAS 1087160-01-7) is a heterocyclic small molecule belonging to the 1‑benzyl‑1H‑indazole subclass. Its molecular formula is C₁₄H₁₁BrN₂ (molecular weight 287.15 g/mol), and it is typically supplied as a solid with a purity specification of ≥95%.

Molecular Formula C14H11BrN2
Molecular Weight 287.15 g/mol
CAS No. 1087160-01-7
Cat. No. B3211358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(phenylmethyl)-1H-indazole
CAS1087160-01-7
Molecular FormulaC14H11BrN2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C=N2
InChIInChI=1S/C14H11BrN2/c15-13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyKTTCZZNCIPVXKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-(phenylmethyl)-1H-indazole (CAS 1087160-01-7): Core Physicochemical and Structural Baseline for Scientific Procurement


5-Bromo-1-(phenylmethyl)-1H-indazole (CAS 1087160-01-7) is a heterocyclic small molecule belonging to the 1‑benzyl‑1H‑indazole subclass. Its molecular formula is C₁₄H₁₁BrN₂ (molecular weight 287.15 g/mol), and it is typically supplied as a solid with a purity specification of ≥95% . Computed physicochemical parameters include a polar surface area (PSA) of 17.82 Ų and a predicted LogP of 3.85, indicating moderate lipophilicity appropriate for blood–brain barrier penetration in central nervous system (CNS) drug discovery programs .

Why Generic 5-Bromoindazole or Non-Brominated 1-Benzylindazole Analogs Cannot Substitute for CAS 1087160-01-7 in SAR-Driven Programs


The simultaneous presence of the 5‑position bromine atom and the 1‑position benzyl group on the indazole core imposes distinct constraints on reactivity, lipophilicity, and steric environment that are absent in simpler surrogates. The bromine substituent serves as a functional handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) that is not available on the non‑brominated parent 1‑benzyl‑1H‑indazole (CAS 43120‑25‑8) . Conversely, the benzyl group at N1 provides a specific lipophilic and steric profile different from the N1‑unsubstituted 5‑bromo‑1H‑indazole (CAS 53857‑57‑1), whose computed LogP of approximately 2.3–2.6 is substantially lower than the LogP of 3.85 for the N1‑benzyl derivative . These differences mean that substituting a generic bromoindazole or a non‑brominated benzylindazole will alter both reactivity in downstream chemistry and the physicochemical profile of any resulting library compound, compromising structure–activity relationship (SAR) reproducibility.

Quantitative Differentiation Evidence for 5-Bromo-1-(phenylmethyl)-1H-indazole (1087160-01-7) Versus Closest Analogs


Lipophilicity (LogP) Differentiation: N1-Benzyl Derivative Versus N1-Unsubstituted 5-Bromo-1H-indazole

The computed octanol–water partition coefficient (LogP) of 5‑bromo‑1‑(phenylmethyl)‑1H‑indazole (3.85) is approximately 1.3–1.6 log units higher than that of its N1‑unsubstituted analog 5‑bromo‑1H‑indazole, which is reported in the range 2.3–2.6 . This difference reflects the lipophilic contribution of the benzyl substituent.

Lipophilicity Drug design CNS penetration

Synthetic Versatility: Bromine as a Cross-Coupling Handle Absent in Non-Halogenated 1-Benzyl-1H-indazole

The C5 bromine atom on 5‑bromo‑1‑(phenylmethyl)‑1H‑indazole enables palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig amination) that are not possible with the non‑brominated analog 1‑benzyl‑1H‑indazole (CAS 43120‑25‑8) . In published procedures, protected 5‑bromoindazoles have been demonstrated to participate in Buchwald reactions with a range of amines to generate novel derivatives .

Cross-coupling Suzuki–Miyaura Medicinal chemistry

Kinase Inhibition Potential: 5-Substituted Indazole Scaffold Validated Across Multiple Kinase Targets

Patent disclosures (US‑8648069, US‑9163007‑B2) establish that 5‑substituted indazoles, as a compound class, exhibit inhibitory activity against a broad panel of therapeutically relevant kinases including GSK‑3β, ROCK‑1/2, JAK2, Cdc7, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, Aurora, Pim1, and Nek2 [1][2]. While potency (IC₅₀) values are reported for specific elaborated 5‑substituted indazoles (e.g., nanomolar GSK‑3β inhibitors identified via scaffold‑oriented synthesis [3]), the 5‑bromo‑1‑(phenylmethyl)‑1H‑indazole itself is most commonly employed as a penultimate intermediate for further functionalization at the C5 position to access these active compounds.

Kinase inhibition Cancer GSK-3 ROCK

Bub1 Kinase Inhibitor Class: Benzyl-Substituted Indazoles as a Privileged Pharmacophore

A distinct patent family (US 10,266,548 and related filings) specifically claims substituted benzylindazoles as inhibitors of Bub1 kinase, a mitotic checkpoint kinase implicated in hyperproliferative diseases including cancer [1][2]. The benzyl substitution at the N1 position is a structural requirement for this activity class. Binding data from the BindingDB database indicates that substituted benzylindazoles within this series achieve single‑digit nanomolar IC₅₀ values against Bub1 (e.g., IC₅₀ = 5.20 nM) [3].

Bub1 kinase Mitosis Hyperproliferative disease

Bromo Substituent as a Heavy Atom for X‑Ray Crystallographic Phasing

The bromine atom at the 5‑position provides anomalous scattering signal suitable for experimental phasing in protein–ligand co‑crystal structure determination. Bromine (atomic number 35) exhibits significant anomalous scattering at Cu Kα wavelength (f″ ≈ 1.3 e⁻), enabling single‑wavelength anomalous dispersion (SAD) phasing approaches [1].

Structural biology X‑ray crystallography Phasing

Multicomponent Reaction Substrate: 5‑Bromo‑1‑(phenylmethyl)‑1H‑indazole in Spiropyrrolidine Library Synthesis

A published synthetic methodology employed 5‑bromo‑1‑(phenylmethyl)‑1H‑indazole as a dipolarophile in 1,3‑dipolar cycloaddition reactions with azomethine ylides to construct a series of spiropyrrolidine compounds containing indole/indazole moieties . This one‑pot multicomponent synthesis demonstrates the compound's utility as a reactive building block for diversity‑oriented synthesis, a capability not shared by non‑brominated or N1‑unsubstituted analogs.

Multicomponent reaction Spiropyrrolidine Diversity-oriented synthesis

Optimal Application Scenarios for 5-Bromo-1-(phenylmethyl)-1H-indazole (1087160-01-7) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring C5‑Diversifiable 1‑Benzylindazole Scaffolds

Medicinal chemistry programs targeting GSK‑3β, ROCK, JAK, Cdc7, Aurora, or Bub1 kinases can employ 5‑bromo‑1‑(phenylmethyl)‑1H‑indazole as a key intermediate for Suzuki–Miyaura or Buchwald–Hartwig diversification at the C5 position, directly accessing the 5‑substituted indazole chemotype validated in multiple kinase inhibitor patents (US‑8648069, US‑9163007‑B2, US‑10266548) [1][2]. The benzyl substituent at N1 simultaneously provides the lipophilic anchor required for Bub1 kinase inhibitor SAR.

CNS‑Oriented Fragment Libraries Requiring Moderate‑to‑High Lipophilicity Building Blocks

With a computed LogP of 3.85 and a low polar surface area of 17.82 Ų [1], this compound is positioned within the favorable physicochemical range for CNS drug discovery (typically LogP 2–5, PSA < 60–70 Ų). It is suitable as a fragment or building block in CNS‑targeted libraries, offering distinct lipophilicity advantages over the more polar 5‑bromo‑1H‑indazole (LogP ≈ 2.3–2.6) [2].

Structural Biology Co‑Crystallography Requiring Intrinsic Anomalous Scatterers

The bromine atom provides intrinsic anomalous scattering signal at Cu Kα wavelength, enabling SAD phasing for protein–ligand co‑crystal structures without additional heavy‑atom derivatization. This makes 5‑bromo‑1‑(phenylmethyl)‑1H‑indazole a preferred fragment for crystallographic screening campaigns where rapid structure determination is critical [1].

Diversity‑Oriented Synthesis via Multicomponent Cycloaddition Reactions

As demonstrated by the successful use of this compound in 1,3‑dipolar cycloaddition reactions with azomethine ylides to generate spiropyrrolidine libraries [1], it is well‑suited for diversity‑oriented synthesis workflows that require reactive, functionalized indazole building blocks for rapid chemical space exploration.

Quote Request

Request a Quote for 5-Bromo-1-(phenylmethyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.